ML406

Plasma Stability ADME Tuberculosis

ML406 (CAS 774589-47-8) is a small molecule probe characterized as a 7,8-diaminopelargonic acid (DAPA) synthase (BioA) inhibitor, exhibiting anti-tubercular activity against Mycobacterium tuberculosis. BioA is a pyridoxal 5′-phosphate-dependent aminotransferase essential for biotin biosynthesis in M.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
CAS No. 774589-47-8
Cat. No. B15622952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML406
CAS774589-47-8
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H20N2O4/c1-14(23)15-2-5-17(6-3-15)21-8-10-22(11-9-21)20(24)16-4-7-18-19(12-16)26-13-25-18/h2-7,12H,8-11,13H2,1H3
InChIKeyDMJGPASMZSNEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ML406 (CAS 774589-47-8): A Validated Small Molecule Probe Targeting M. tuberculosis BioA for Anti-Tubercular Research


ML406 (CAS 774589-47-8) is a small molecule probe characterized as a 7,8-diaminopelargonic acid (DAPA) synthase (BioA) inhibitor, exhibiting anti-tubercular activity against Mycobacterium tuberculosis [1]. BioA is a pyridoxal 5′-phosphate-dependent aminotransferase essential for biotin biosynthesis in M. tuberculosis . ML406 demonstrates potent enzymatic inhibition of BioA (IC50 = 30 nM) and displays >100-fold selectivity over the related enzyme BioD [2], confirming its specific mechanism of action.

Why ML406 Cannot Be Simply Substituted: Divergent In Vitro ADME and Target Selectivity Data Compared to Close Analogs


While ML406 belongs to a class of BioA inhibitors, generic substitution with a close structural analog, such as CID 72836829, is scientifically unjustified due to significant and quantifiable differences in key preclinical development parameters. Direct comparative data from the NIH Molecular Libraries Program reveal that ML406 and its analog diverge substantially in metabolic stability and plasma protein binding across species [1]. Furthermore, ML406's demonstrated >100-fold selectivity over the structurally related BioD enzyme [2] is not guaranteed for all in-class compounds. These data underscore that even minor structural modifications can dramatically alter pharmacokinetic behavior and target engagement, making ML406 a distinctly characterized tool compound rather than a generic, interchangeable reagent.

Quantitative Differentiation Evidence for ML406 vs. Comparator CID 72836829 in Preclinical Anti-Tubercular Models


Superior Human Plasma Stability of ML406 vs. CID 72836829

ML406 demonstrates complete stability in human plasma after 5 hours, significantly outperforming its analog CID 72836829 [1].

Plasma Stability ADME Tuberculosis

Higher Plasma Protein Binding of ML406 vs. CID 72836829 in Humans

ML406 binds more extensively to human plasma proteins than its analog CID 72836829 [1].

Plasma Protein Binding Pharmacokinetics ADME

Divergent Liver Microsome Stability of ML406 vs. CID 72836829 in Human and Murine Models

ML406 exhibits significantly different metabolic stability profiles compared to analog CID 72836829 in both human and murine liver microsomes [1].

Microsomal Stability Metabolism ADME

Validated Potency and Selectivity of ML406 for M. tuberculosis BioA

ML406 potently inhibits its primary target, M. tuberculosis BioA, with high selectivity over the structurally related enzyme BioD [1].

BioA Inhibition Target Selectivity Tuberculosis

Recommended Research and Industrial Application Scenarios for ML406 Based on Validated Evidence


Chemical Probe for Target Validation of BioA in M. tuberculosis

ML406's validated 30 nM IC50 against M. tuberculosis BioA and >100-fold selectivity over BioD [1] make it an ideal chemical probe for dissecting the specific role of the biotin biosynthesis pathway in M. tuberculosis pathogenesis and persistence. Researchers can use ML406 to distinguish BioA-dependent phenotypes from other cellular effects, a critical step in target validation studies that inform drug discovery programs.

Reference Standard for In Vitro ADME Profiling of Novel BioA Inhibitors

The comprehensive head-to-head ADME data for ML406 (including human plasma stability of 100%, plasma protein binding of 99%, and liver microsome stability) [1] establish it as a well-characterized reference standard. Procurement teams should select ML406 as a benchmark for screening new analogs. Any novel compound can be directly compared to ML406's defined ADME parameters, providing immediate, quantitative context for ranking new chemical entities.

Tool Compound for In Vivo Efficacy Studies Requiring Defined Pharmacokinetics

For researchers designing in vivo M. tuberculosis infection models, ML406's complete stability in human plasma [1] and known murine microsomal stability [2] provide a quantifiable foundation for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Selecting ML406 over an uncharacterized analog mitigates the risk of compound degradation in vivo confounding efficacy results, thereby enhancing the reproducibility and interpretability of animal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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